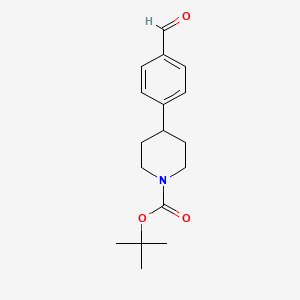
Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23NO3 . It is related to “tert-Butyl 4-phenylpiperidine-1-carboxylate” which has the molecular formula C16H23NO2 .
Synthesis Analysis
This compound is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . It was classified as a DEA List 1 Chemical in 2022, and its possession, sale, and importation are heavily regulated throughout much of the world .Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It is related to “tert-Butyl 4-phenylpiperidine-1-carboxylate” which has the molecular formula C16H23NO2 .Chemical Reactions Analysis
As an intermediate in the manufacture of fentanyl and its related derivatives, this compound plays a crucial role in the synthesis of these substances . The exact chemical reactions involving this compound would depend on the specific synthesis route used.Wissenschaftliche Forschungsanwendungen
Anticancer Drug Development
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the requested compound, is a key intermediate in the synthesis of small molecule anticancer drugs. Its synthesis, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, yields a high total yield of 71.4%. This compound plays a significant role in targeting the PI3K/AKT/mTOR pathway in cancer, highlighting its importance in developing anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).
Synthesis of Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine- 1-carboxylate is another derivative, utilized as an intermediate in synthesizing crizotinib, a medication used in cancer treatment. Its synthesis involves three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Development of Medications for Depression and Cerebral Ischemia
One derivative of the compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in Vandetanib production, a drug used in thyroid cancer treatment. It is synthesized through acylation, sulfonation, and substitution processes (Wang, Wang, Tang, & Xu, 2015).
Structural and Molecular Studies
Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been subject to X-ray studies to understand their crystal structures. These studies contribute to our understanding of molecular packing and bonding in similar compounds, which is critical for developing new drugs (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Corrosion Inhibition
Investigation into the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl reveals its potential as a corrosion inhibitor. This study indicates that the compound can effectively protect steel surfaces, highlighting its potential utility in industrial applications (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Wirkmechanismus
Target of Action
It’s worth noting that this compound is a precursor used in the synthesis of various biologically active compounds .
Mode of Action
As a chemical precursor, its primary role is likely in the synthesis of other compounds, where it may undergo various chemical reactions to form the desired product .
Biochemical Pathways
As a precursor molecule, it’s likely involved in the synthesis pathways of various biologically active compounds .
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of this compound will likely continue to be influenced by its role as a precursor in the synthesis of potent substances like fentanyl. As such, its use is likely to remain subject to strict regulatory control . Additionally, research into new synthesis routes for these substances could potentially influence the demand for this compound.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,12,15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPLMKUWBWJJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
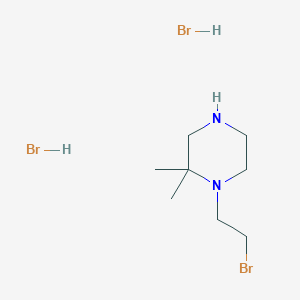
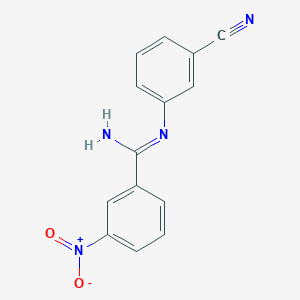
amino]thiophene-2-carboxylic acid](/img/structure/B2771751.png)
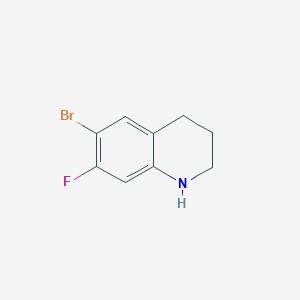

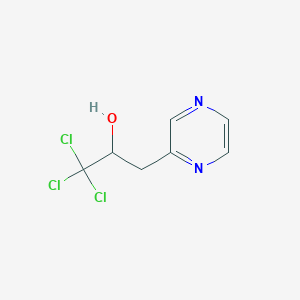
![1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2771756.png)
![1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane](/img/structure/B2771757.png)
![5,7-Dichlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2771758.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)
![1-[3-(2-Methylphenoxy)propyl]benzimidazole](/img/structure/B2771763.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)
![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)
![N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2771771.png)
